Cas no 86525-62-4 (1-amino-3-fluoro-3-methylbutan-2-ol)

1-amino-3-fluoro-3-methylbutan-2-ol structure
86525-62-4 structure
商品名:1-amino-3-fluoro-3-methylbutan-2-ol
CAS番号:86525-62-4
MF:C5H12FNO
メガワット:121.15328502655
CID:6598366
PubChem ID:55288610

1-amino-3-fluoro-3-methylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-3-fluoro-3-methylbutan-2-ol
    • 2-Butanol, 1-amino-3-fluoro-3-methyl-
    • EN300-1600689
    • AKOS006359919
    • 86525-62-4
    • CS-0437766
    • SCHEMBL19660402
    • インチ: 1S/C5H12FNO/c1-5(2,6)4(8)3-7/h4,8H,3,7H2,1-2H3
    • InChIKey: GTBBUUMAQSLGOX-UHFFFAOYSA-N
    • ほほえんだ: C(N)C(O)C(F)(C)C

計算された属性

  • せいみつぶんしりょう: 121.090292168g/mol
  • どういたいしつりょう: 121.090292168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 74.8
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

じっけんとくせい

  • 密度みつど: 1.025±0.06 g/cm3(Predicted)
  • ふってん: 205.3±25.0 °C(Predicted)
  • 酸性度係数(pKa): 12.25±0.35(Predicted)

1-amino-3-fluoro-3-methylbutan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1600689-0.5g
1-amino-3-fluoro-3-methylbutan-2-ol
86525-62-4
0.5g
$1316.0 2023-06-04
Enamine
EN300-1600689-10.0g
1-amino-3-fluoro-3-methylbutan-2-ol
86525-62-4
10g
$5897.0 2023-06-04
Enamine
EN300-1600689-500mg
1-amino-3-fluoro-3-methylbutan-2-ol
86525-62-4
500mg
$1014.0 2023-09-23
Enamine
EN300-1600689-2500mg
1-amino-3-fluoro-3-methylbutan-2-ol
86525-62-4
2500mg
$2071.0 2023-09-23
Enamine
EN300-1600689-100mg
1-amino-3-fluoro-3-methylbutan-2-ol
86525-62-4
100mg
$930.0 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1508433-100mg
1-Amino-3-fluoro-3-methylbutan-2-ol
86525-62-4 98%
100mg
¥3822.00 2024-04-28
Enamine
EN300-1600689-0.25g
1-amino-3-fluoro-3-methylbutan-2-ol
86525-62-4
0.25g
$1262.0 2023-06-04
Enamine
EN300-1600689-5.0g
1-amino-3-fluoro-3-methylbutan-2-ol
86525-62-4
5g
$3977.0 2023-06-04
Enamine
EN300-1600689-2.5g
1-amino-3-fluoro-3-methylbutan-2-ol
86525-62-4
2.5g
$2688.0 2023-06-04
Enamine
EN300-1600689-0.05g
1-amino-3-fluoro-3-methylbutan-2-ol
86525-62-4
0.05g
$1152.0 2023-06-04

1-amino-3-fluoro-3-methylbutan-2-ol 関連文献

1-amino-3-fluoro-3-methylbutan-2-olに関する追加情報

Comprehensive Overview of 1-amino-3-fluoro-3-methylbutan-2-ol (CAS No. 86525-62-4): Properties, Applications, and Industry Insights

1-amino-3-fluoro-3-methylbutan-2-ol (CAS No. 86525-62-4) is a fluorinated amino alcohol with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its unique fluoro and amino functional groups, has garnered attention for its potential in drug discovery and specialty chemical synthesis. The presence of both fluorine and hydroxyl moieties enhances its reactivity, making it a versatile intermediate for designing bioactive molecules.

In recent years, the demand for fluorinated compounds like 1-amino-3-fluoro-3-methylbutan-2-ol has surged due to their metabolic stability and lipophilicity, which are critical in optimizing drug candidates. Researchers are particularly interested in its role in protease inhibitor development and antibiotic adjuvants, aligning with the global focus on combating antimicrobial resistance (AMR). The compound’s CAS No. 86525-62-4 is frequently searched in scientific databases, reflecting its niche yet growing importance.

From a synthetic perspective, 1-amino-3-fluoro-3-methylbutan-2-ol serves as a building block for chiral auxiliaries and asymmetric catalysis. Its stereochemistry is pivotal for creating enantiomerically pure pharmaceuticals, a trend driven by regulatory agencies emphasizing green chemistry and reduced isomer waste. Industry forums often highlight its utility in peptide mimetics, a hot topic in oncology and neurology research.

Environmental and safety profiles of fluoroalkyl compounds are under scrutiny, and 86525-62-4 is no exception. Innovations in biodegradable fluorophores and low-persistence designs have put this compound in the spotlight. Analytical techniques like LC-MS and NMR are commonly employed to validate its purity, addressing the industry’s demand for high-precision intermediates.

The compound’s nomenclature—1-amino-3-fluoro-3-methylbutan-2-ol—often triggers searches for IUPAC naming rules and structural analogs. Educational platforms and patent filings frequently cite its synthons for heterocyclic derivatives, catering to the rise of fragment-based drug design. Its boiling point, solubility, and pKa data are also sought after for lab-scale applications.

In conclusion, CAS No. 86525-62-4 exemplifies the intersection of fluorochemistry and medicinal chemistry. As AI-driven molecular docking studies accelerate, compounds like 1-amino-3-fluoro-3-methylbutan-2-ol will remain pivotal in addressing unmet medical needs while adhering to sustainable synthesis principles.

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